3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC17676687
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F3NO2 |
|---|---|
| Molecular Weight | 257.21 g/mol |
| IUPAC Name | 3-ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10F3NO2/c1-2-7-8-5-6(12(13,14)15)3-4-9(8)16-10(7)11(17)18/h3-5,16H,2H2,1H3,(H,17,18) |
| Standard InChI Key | KSIQNEKAEBGREZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
Introduction
3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. It is characterized by its unique trifluoromethyl group at the 5-position and an ethyl substituent at the 3-position of the indole ring. The carboxylic acid functional group at the 2-position enhances its reactivity and potential biological activity, making it a compound of interest in drug development and chemical research.
Synthesis and Reactions
The synthesis of 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include various methods such as condensation reactions, followed by modifications to introduce the trifluoromethyl and ethyl groups. The specific products formed depend on the reaction conditions and reagents used.
| Reagent | Reaction Type | Product/Outcome |
|---|---|---|
| Potassium Permanganate | Oxidation | Various oxidized derivatives |
| Lithium Aluminum Hydride | Reduction | Reduced derivatives |
Biological Activity and Applications
Research indicates that derivatives of indole-2-carboxylic acid, including 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, exhibit significant biological activities. These include potential antiviral and anticancer properties, making them valuable candidates for further research in medicinal chemistry.
Comparison with Similar Compounds
The presence of both ethyl and trifluoromethyl groups in 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid contributes to its distinct reactivity and biological profile compared to similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate | Chloro group instead of ethyl | Moderate antiviral activity | Chloro substituent may affect reactivity |
| 3-(trifluoromethyl)pyrazine-2-carboxylic acid | Pyrazine ring | Antimicrobial properties | Different heterocyclic structure |
| 6-bromoindole-2-carboxylic acid | Bromo substituent | Potential anticancer activity | Bromine may alter pharmacokinetics |
Availability and Research
3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is available from various chemical suppliers for research purposes. Companies like CymitQuimica and Ambeed offer this compound with detailed product information, including purity, size, and shipping details .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume